1-(3-CHLORO-4-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-(PROP-2-EN-1-YL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-(prop-2-en-1-yl)piperazine is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring substituted with chlorine and fluorine atoms, a carbonyl group, and a piperazine ring with a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-(prop-2-en-1-yl)piperazine typically involves multiple steps:
-
Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorobenzoyl chloride and thiourea under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
-
Introduction of Chlorine and Fluorine Substituents: : The chlorination and fluorination of the benzothiophene ring can be achieved using reagents such as chlorine gas or sulfuryl chloride for chlorination, and fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide for fluorination. These reactions are usually conducted under controlled temperature and pressure conditions to ensure selective substitution.
-
Formation of the Piperazine Ring: : The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative and the benzothiophene intermediate. This step may require the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
-
Attachment of the Prop-2-en-1-yl Group: : The final step involves the alkylation of the piperazine ring with a prop-2-en-1-yl halide (e.g., allyl bromide) under basic conditions. This reaction can be carried out in an organic solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-(prop-2-en-1-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzothiophene or piperazine rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides, typically in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-(prop-2-en-1-yl)piperazine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-(prop-2-en-1-yl)piperazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it could inhibit the activity of a specific enzyme by binding to its active site or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)piperazine: Lacks the prop-2-en-1-yl substituent on the piperazine ring.
1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-methylpiperazine: Contains a methyl group instead of a prop-2-en-1-yl group on the piperazine ring.
1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine: Contains a phenyl group instead of a prop-2-en-1-yl group on the piperazine ring.
Uniqueness
1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-(prop-2-en-1-yl)piperazine is unique due to the presence of the prop-2-en-1-yl substituent on the piperazine ring, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature could influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
(3-chloro-4-fluoro-1-benzothiophen-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2OS/c1-2-6-19-7-9-20(10-8-19)16(21)15-14(17)13-11(18)4-3-5-12(13)22-15/h2-5H,1,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLZLAZLOBMMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.